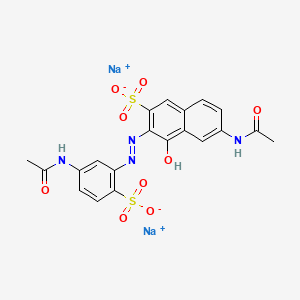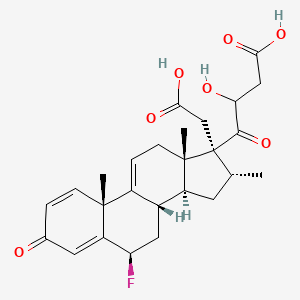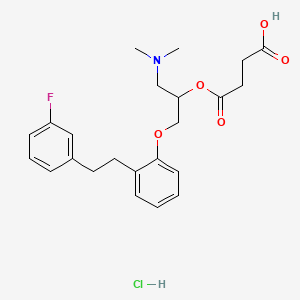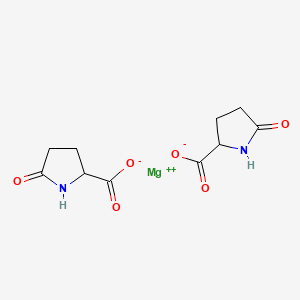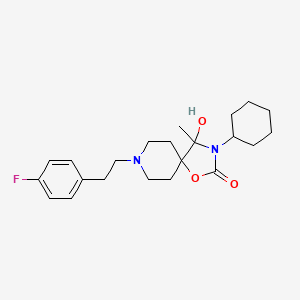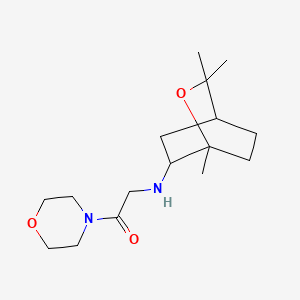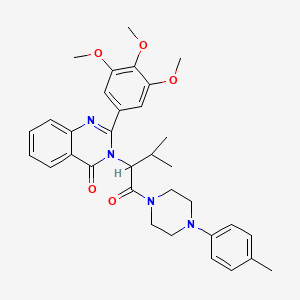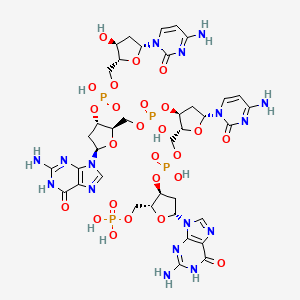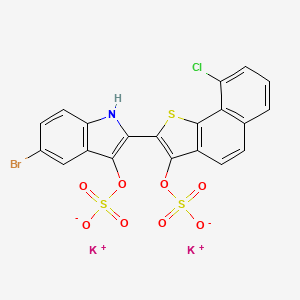
Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾是一种复杂的有机化合物,其结构独特,包含溴、氯和硫酸盐基团。
准备方法
合成路线和反应条件
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾的合成涉及多个步骤,首先是制备核心吲哚结构。溴化和氯化步骤在受控条件下进行,以确保卤素的选择性添加。磺化反应通常使用三氧化硫或氯磺酸进行,然后用氢氧化钾中和形成二钾盐。
工业生产方法
该化合物的工业生产涉及将实验室合成方法放大。该过程包括使用大型反应器进行溴化、氯化和磺化步骤,然后进行结晶和过滤等纯化技术以获得高纯度的最终产品。
化学反应分析
反应类型
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以去除卤素原子或还原硫酸盐基团。
取代: 在适当条件下,卤素原子可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成亚砜或砜,而取代反应可以将新的官能团引入分子中。
科学研究应用
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾在科学研究中有多种应用:
化学: 用作有机合成的试剂以及更复杂分子的合成砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果以及作为药物开发的先导化合物。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。所涉及的确切途径取决于特定的生物学环境和靶分子。
相似化合物的比较
类似化合物
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾: 由于其卤素和硫酸盐基团的特定组合而独特。
3-[(2-氯-4-硝基苯基)偶氮]-4-羟基-7-[[2-(磺酰氧基)乙基]偶氮]-1-萘磺酸二钠: 另一种含有磺酸盐基团的化合物,但核心结构和官能团不同。
独特性
5-溴-2-(9-氯-3-(磺酰氧基)萘并[1,2-b]噻吩-2-基)-1H-吲哚-3-基硫酸二钾的独特性在于其特定的结构特征,赋予其独特的化学和生物学性质。其溴、氯和硫酸盐基团的组合使其成为多种应用的多功能化合物。
属性
CAS 编号 |
85391-39-5 |
|---|---|
分子式 |
C20H9BrClK2NO8S3 |
分子量 |
681.0 g/mol |
IUPAC 名称 |
dipotassium;[5-bromo-2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H11BrClNO8S3.2K/c21-10-5-7-14-12(8-10)17(30-33(24,25)26)16(23-14)20-18(31-34(27,28)29)11-6-4-9-2-1-3-13(22)15(9)19(11)32-20;;/h1-8,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
SFUBJXMYKCHUTF-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=C(C5=C(N4)C=CC(=C5)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


